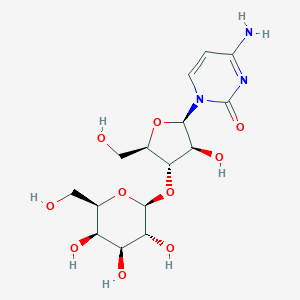

3'-O-Galactopyranosylcytarabine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

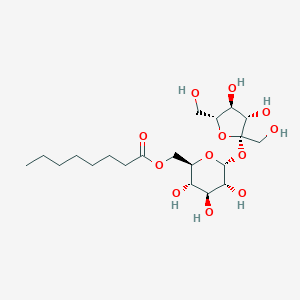

3’-O-Galactopyranosylcytarabine, also known as G-Cladribine, is a synthetic nucleoside analogue that has gained attention in the field of cancer research due to its potential as an anticancer agent. The compound is a modified form of cladribine, which is an FDA-approved drug used for the treatment of hairy cell leukemia. G-Cladribine has been shown to possess a higher cytotoxicity than cladribine, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Application in Acute Myeloid Leukemia (AML) Treatment

3'-O-Galactopyranosylcytarabine plays a significant role in the treatment of acute myeloid leukemia (AML). Research has shown that AraC, a nucleoside analog, is essential in AML chemotherapy, and resistance to this drug is a major cause of treatment failure. AraC's active form, AraCTP, is utilized by human DNA polymerases to impede primer extension, a primary basis for the drug action. Structural studies have provided insight into how AraC is accommodated at different stages of the catalytic cycle, enhancing our understanding of its function in AML treatment (Rechkoblit et al., 2018).

Role in AML Therapy Evolution

The evolution of AML therapy has been marked by the inclusion of AraC in combination with other drugs. New strategies are emerging with the introduction of drugs like CPX-351, a liposomal formulation containing AraC and daunorubicin. These developments suggest a shift in the standard treatment protocols for AML, especially in older patients and those with specific genetic mutations (Ishii & Yano, 2022).

Investigating DNA Synthesis Interference

Studies on cytarabine have delved into its interference with DNA synthesis. For instance, research on the effects of AraC substitution on the structural properties of Okazaki fragments revealed that AraC significantly destabilizes these fragments. This destabilization is consistent with the inhibition of lagging strand DNA synthesis by AraC, demonstrating its potential in disrupting DNA replication in cancer cells (Gmeiner et al., 1998).

Contribution to Novel Cancer Therapies

AraC has also been instrumental in the development of novel cancer therapies. Prodrug strategies and delivery systems have been explored extensively to enhance its half-life, stability, and delivery. This research aims to develop more effective anticancer agents with enhanced delivery and stability, a critical advancement in cancer treatment (Chhikara & Parang, 2010).

Eigenschaften

CAS-Nummer |

155603-72-8 |

|---|---|

Produktname |

3'-O-Galactopyranosylcytarabine |

Molekularformel |

C15H23N3O10 |

Molekulargewicht |

405.36 g/mol |

IUPAC-Name |

4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1 |

InChI-Schlüssel |

DHNKPBBSFXICPK-WUKGOCQWSA-N |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Andere CAS-Nummern |

155603-72-8 |

Synonyme |

3'-O-Gal-ara-C 3'-O-galactopyranosyl-ara-C 3'-O-galactopyranosylcytarabine |

Herkunft des Produkts |

United States |

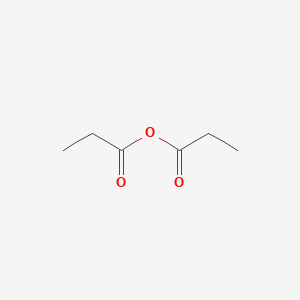

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

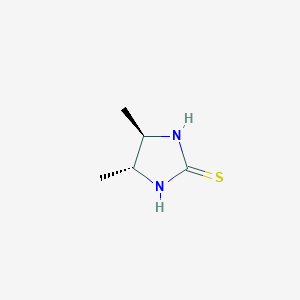

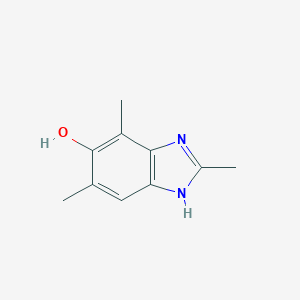

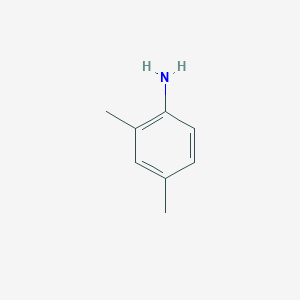

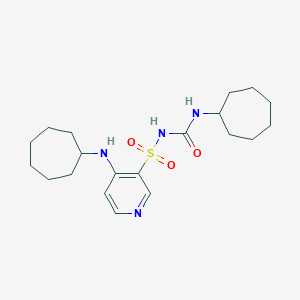

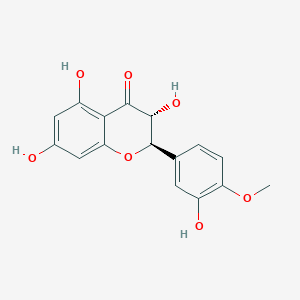

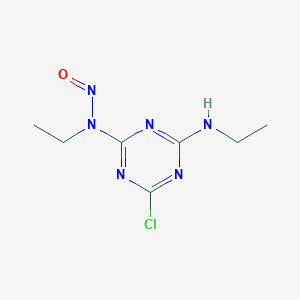

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.